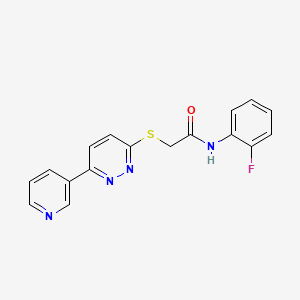

1-(1-(4-(Thiophen-2-yl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

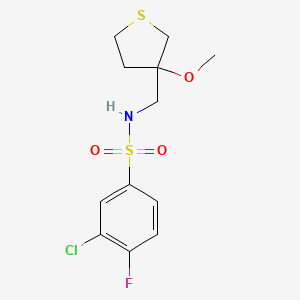

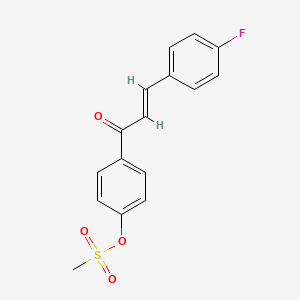

This compound is a complex organic molecule that contains several functional groups and rings, including a thiophene ring, a benzoyl group, an azetidine ring, and a pyrrolidine-2,5-dione ring . The presence of these functional groups and rings suggests that this compound could have interesting chemical and biological properties.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the thiophene ring could be introduced using techniques described in the literature for the synthesis of thiophene derivatives . The azetidine ring could be formed using methods described for the synthesis of azetidine derivatives . The pyrrolidine-2,5-dione ring could be formed using methods described for the synthesis of pyrrolidine derivatives .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiophene ring, a benzoyl group, an azetidine ring, and a pyrrolidine-2,5-dione ring . These groups are arranged in a specific configuration, which could be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence and arrangement of its functional groups and rings. For example, the thiophene ring might undergo reactions typical of aromatic compounds, while the azetidine and pyrrolidine-2,5-dione rings might undergo reactions typical of cyclic amines and amides, respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the presence of polar functional groups, while its melting and boiling points could be influenced by the size and shape of the molecule .Scientific Research Applications

Drug Design and Stereochemistry

The stereogenicity of the pyrrolidine ring allows for the creation of multiple stereoisomers, which can lead to different biological profiles of drug candidates. This is particularly important in the design of enantioselective drugs, where the spatial orientation of substituents can influence the binding mode to target proteins . The compound could serve as a key intermediate in synthesizing such stereochemically complex drugs.

Exploration of Pharmacophore Space

Due to the sp3-hybridization of the pyrrolidine ring, there is an enhanced ability to explore the pharmacophore space efficiently. This means that derivatives of the compound can be designed to interact with various biological targets, potentially leading to the discovery of new therapeutic agents .

Modulation of Physicochemical Properties

Incorporating the pyrrolidine-2,5-dione scaffold into drug molecules can significantly modify their physicochemical parameters. This alteration can improve the drug’s absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles, which are crucial for successful drug development .

Three-Dimensional Structural Diversity

The non-planarity of the pyrrolidine ring contributes to increased three-dimensional (3D) coverage of molecules. This phenomenon, known as “pseudorotation,” is advantageous in creating compounds with a more diverse 3D structure, which can be beneficial in drug-receptor interactions .

Synthetic Strategies and Functionalization

The compound provides a versatile platform for further chemical modifications. Synthetic strategies can involve either constructing the pyrrolidine ring from different cyclic or acyclic precursors or functionalizing preformed pyrrolidine rings, such as proline derivatives . This flexibility in synthesis is valuable for medicinal chemists aiming to design new compounds with varied biological activities.

Target Selectivity and Bioactive Molecules

Compounds characterized by the pyrrolidine ring have been reported to exhibit target selectivity, making them suitable for developing selective agonists or antagonists for specific receptors or enzymes . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Contribution to Drug Candidates’ Stereochemistry

The stereogenic centers in the pyrrolidine ring can significantly contribute to the overall stereochemistry of drug candidates. This aspect is essential for the interaction with chiral biological targets and can lead to variations in the efficacy and safety profile of the drugs .

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Appropriate safety precautions should be taken when handling this compound, and any waste should be disposed of in accordance with local regulations.

Future Directions

Given the complexity of this compound and the potential for interesting chemical and biological properties, there are many possible directions for future research. These could include exploring new synthetic routes, investigating the compound’s interactions with various biological targets, and assessing its potential for use in the development of new drugs or other products .

properties

IUPAC Name |

1-[1-(4-thiophen-2-ylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c21-16-7-8-17(22)20(16)14-10-19(11-14)18(23)13-5-3-12(4-6-13)15-2-1-9-24-15/h1-6,9,14H,7-8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEJHIVGBWKWRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=CC=C(C=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{9-[4-(3-Chlorophenyl)piperazin-1-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl}(phenyl)methanone](/img/structure/B2589454.png)

![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2589455.png)

![4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3,4,5-trimethoxybenzoyl)piperidine](/img/structure/B2589456.png)

![2-{4-[(Dimethylcarbamoyl)methoxy]phenyl}-2,2-difluoroacetic acid](/img/structure/B2589458.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2589466.png)

![N-[2-(cyclohexen-1-yl)ethyl]-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide](/img/structure/B2589468.png)